2-(5-bromo-1H-pyrazol-1-yl)pyridine
Overview
Description
2-(5-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of cellular processes .
Mode of Action
It has been suggested that similar compounds may interact with their targets through a variety of mechanisms, including binding to active sites, influencing signal transduction pathways, or modulating gene expression .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, potentially influencing cell signaling, gene expression, and other cellular processes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-1H-pyrazol-1-yl)pyridine typically involves the formation of the pyrazole ring followed by bromination and subsequent coupling with a pyridine derivative. One common method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by bromination using bromine or N-bromosuccinimide (NBS). The brominated pyrazole is then coupled with a pyridine derivative under palladium-catalyzed cross-coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step and high-throughput screening for the coupling reaction to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(5-bromo-1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions due to the presence of the bromine atom
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere
Major Products:
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring.
Coupling Products: Biaryl compounds formed through cross-coupling reactions
Scientific Research Applications
2-(5-bromo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
- 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(5-chloro-1H-pyrazol-1-yl)pyridine
- 2-(5-methyl-1H-pyrazol-1-yl)pyridine
Uniqueness: 2-(5-bromo-1H-pyrazol-1-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable compound in various research applications .
Properties
IUPAC Name |
2-(5-bromopyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKPHLHODDVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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